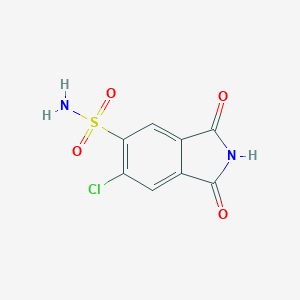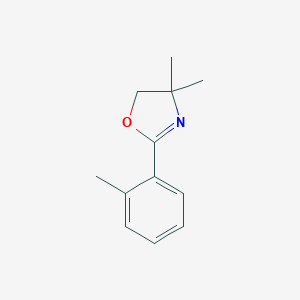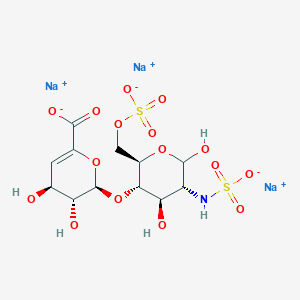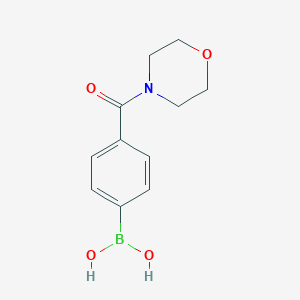
4-(Aminosulfonyl)-5-chlorophthalimide
Descripción general
Descripción
4-(Aminosulfonyl)-5-chlorophthalimide (4-ASCP) is an organic sulfonamide compound that is used in a variety of scientific research applications. It is an important building block for synthesizing a variety of organic compounds and plays a significant role in the synthesis of biologically active molecules. 4-ASCP is a versatile reagent that can be used in a variety of organic synthesis reactions, such as the synthesis of heterocyclic compounds, peptides, peptidomimetics, and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
4-(Aminosulfonyl)-5-chlorophthalimide: derivatives have been synthesized and evaluated for their potential anti-inflammatory activities. These compounds have shown promise in the carrageenan-induced rat paw edema model, indicating their potential as anti-inflammatory agents . The structure-activity relationships within this series of compounds suggest that certain substitutions at the N-sulfonamide moiety can result in superior in vivo anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial properties of 4-Chloro-5-sulfamoylphthalimide derivatives have been studied, particularly against various types of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. These compounds have shown significant activity against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MICs) as low as 1–4 µg/mL .
Anticancer Potential
Research into the anticancer activity of 4-(Aminosulfonyl)-5-chlorophthalimide derivatives has been conducted, with studies focusing on their effects on various cancer cell lines, including cervical HeLa, ovarian SKOV-3, and breast MCF-7. These studies aim to understand the cytotoxic properties of these compounds and their potential as cancer therapeutics .
Antioxidant Properties
The antioxidant activity of 4-Chloro-5-sulfamoylphthalimide derivatives has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). These studies are crucial for determining the potential of these compounds in combating oxidative stress-related diseases .
Organic Light-Emitting Diodes (OLEDs)
Phthalimide derivatives, including 4-(Aminosulfonyl)-5-chlorophthalimide , have been explored for their application in OLEDs. Their strong electron-withdrawing characteristics, rigid structures, and high-fluorescence quantum yields make them suitable candidates for organic electroluminescent materials, which are essential for improving the optoelectronic performance of OLEDs .
Protein Interaction Studies
The interaction between phthalimide derivatives and serum albumins has been studied using spectroscopic analysis. For instance, tetra-(p-sulfoazophenyl-4-aminosulfonyl)-substituted aluminum phthalocyanine, a related compound, has been shown to quench the intrinsic fluorescence of bovine serum albumin (BSA) and human serum albumin (HSA) through a static quenching process. This research provides insights into the binding interactions and potential biological applications of these compounds .
Mecanismo De Acción
Target of Action
The primary targets of 4-(Aminosulfonyl)-5-chlorophthalimide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH balance within the body.
Pharmacokinetics
Similar compounds have been shown to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys
Propiedades
IUPAC Name |
6-chloro-1,3-dioxoisoindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-5-1-3-4(8(13)11-7(3)12)2-6(5)16(10,14)15/h1-2H,(H2,10,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWMHSXPIVWLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191932 | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminosulfonyl)-5-chlorophthalimide | |
CAS RN |
3861-99-2 | |
| Record name | 6-Chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)




![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)



![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

